molecular formula C7H12Cl2N2O B1432731 2-(Pyridin-4-yloxy)ethanamine dihydrochloride CAS No. 442126-28-5

2-(Pyridin-4-yloxy)ethanamine dihydrochloride

Cat. No.: B1432731
CAS No.: 442126-28-5
M. Wt: 211.09 g/mol
InChI Key: IKYMBVQWEQOPCD-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)ethanamine dihydrochloride (CAS 442126-28-5) is a high-purity chemical intermediate with the molecular formula C 7 H 12 Cl 2 N 2 O and a molecular weight of 211.09 g/mol . This compound features a pyridine ring, a privileged scaffold in medicinal chemistry that is found in over 90% of all marketed drugs . The presence of this ring system can profoundly improve a molecule's biochemical potency, metabolic stability, and cellular permeability, making it an invaluable template in drug design . This dihydrochloride salt is particularly valuable for synthesizing novel bioactive molecules. Its structure, which includes an ether and amine functional group, makes it a versatile building block for constructing more complex chemical entities. Researchers are increasingly focusing on pyridine-containing compounds to develop new pharmaceutical leads, especially for antimicrobial and antiviral applications . For instance, pyridine derivatives have been explored as potent efflux pump inhibitors (EPIs) to break bacterial resistance , and recent literature highlights various pyridine compounds with remarkable antibacterial and antifungal properties . The primary value of this compound lies in its use as a key synthetic intermediate in these discovery efforts. Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet (SDS) prior to use. The compound has been associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should be handled only in a well-ventilated environment.

Properties

IUPAC Name

2-pyridin-4-yloxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-3-6-10-7-1-4-9-5-2-7;;/h1-2,4-5H,3,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYMBVQWEQOPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride typically involves the reaction of pyridine derivatives with ethylene oxide or its equivalents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yloxy)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .

Scientific Research Applications

Scientific Research Applications

2-(Pyridin-4-yloxy)ethanamine dihydrochloride is a versatile compound with applications spanning biochemical research and pharmaceutical development. It serves as a building block in the synthesis of more complex organic molecules.

Biological Applications

Research indicates several potential applications of 2-(Pyridin-4-yloxy)ethanamine hydrochloride in various fields:

  • Antimicrobial Activity : Studies suggest that 2-(Pyridin-4-yloxy)ethanamine hydrochloride exhibits promising antimicrobial properties, particularly against resistant strains of bacteria when used in combination therapies to enhance the efficacy of existing antibiotics.
  • Anticancer Properties : The compound has shown potential in cancer treatment by inhibiting pathways crucial for cancer cell proliferation and survival. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Neurological Disorders : Preliminary research indicates that 2-(Pyridin-4-yloxy)ethanamine hydrochloride may possess neuroprotective effects, making it a candidate for further studies in treating neurological disorders.

Pharmaceutical Development

2-(Pyridin-4-yloxy)ethanamine hydrochloride is investigated for its activity against diseases such as cancer and neurological disorders, potentially leading to new therapeutic agents. Its mechanism involves binding to specific enzymes and receptors, modulating their activity and influencing biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 442126-28-5
  • Molecular Formula : C₇H₁₂Cl₂N₂O
  • Molecular Weight : 211.09 g/mol
  • Structural Features : A pyridine ring substituted at the 4-position with an ethanamine-linked oxygen atom, forming a dihydrochloride salt.

Physicochemical Properties :

  • Storage : Sealed in dry conditions at room temperature .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .
Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences vs. Target Compound Applications/Notes References
2-(Pyridin-4-yloxy)ethanamine dihydrochloride (442126-28-5) C₇H₁₂Cl₂N₂O 211.09 Pyridin-4-yloxy-ethanamine backbone Reference compound Intermediate, potential receptor modulation
2-(Pyridin-3-yloxy)ethanamine hydrochloride (1956332-88-9) C₇H₁₁ClN₂O 174.63 Pyridin-3-yloxy substitution Positional isomer (3- vs. 4-pyridyloxy), monohydrochloride salt Likely distinct receptor binding due to pyridine orientation
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride (2034621-68-4) C₁₂H₁₄Cl₂N₂O 285.16 Pyridin-2-yloxy group attached to benzylamine Bulky aromatic substituent; increased lipophilicity Targeted drug design (e.g., kinase inhibitors)
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride (164726-80-1) C₆H₁₂Cl₂N₄ 215.09 Imidazole ring replaces pyridine Higher basicity; altered solubility and receptor interactions H₂/H₄ receptor modulation (e.g., histamine analogs)
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride (1402232-94-3) C₁₁H₁₈Cl₂N₂O 265.18 Tetrahydropyran fused with pyridin-3-yl Cyclic ether enhances metabolic stability Neuropharmacology or antiviral research
Diphenhydramine Hydrochloride (147-24-0) C₁₇H₂₁NO·HCl 291.82 Diphenylmethoxy-ethanamine backbone Bulkier aromatic substituents; ethanolamine derivative Antihistamine, sedative
Key Findings :

Positional Isomerism :

  • Substitution at the 3- or 4-position of the pyridine ring (e.g., 1956332-88-9 vs. 442126-28-5) significantly alters electronic properties and receptor affinity. The 4-pyridyloxy group in the target compound may enhance hydrogen bonding compared to 3-substituted analogs .

Structural Complexity :

  • Compounds like 1402232-94-3 incorporate cyclic ethers, increasing molecular weight and steric hindrance, which may improve metabolic stability but reduce bioavailability .

Pharmacological Divergence :

  • Despite shared ethanamine backbones, bulkier substituents (e.g., diphenylmethoxy in Diphenhydramine) shift applications from receptor modulation to sedative/antihistamine effects .

Biological Activity

2-(Pyridin-4-yloxy)ethanamine dihydrochloride, with the molecular formula C7H12Cl2N2O and a CAS number of 442126-28-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves organic synthesis techniques, including etherification and acid-base reactions. The general steps include:

  • Preparation of Pyridine Derivative : The initial step often involves the reaction of pyridine with an appropriate alkyl halide to form the ether.
  • Formation of Dihydrochloride Salt : The product is then treated with hydrochloric acid to yield the dihydrochloride salt form, enhancing its solubility and stability.

This compound serves as a biochemical reagent and a building block in various synthetic applications, highlighting its versatility in research settings .

Binding Affinity and Receptor Interaction

Research indicates that compounds structurally similar to this compound may exhibit significant interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Although specific binding data for this compound is limited, it is hypothesized that it could exhibit similar receptor affinity based on structural analogs .

Table 1: Structural Analog Comparison

Compound NameCAS NumberKey Features
2-(Pyridin-3-yloxy)ethanamine1956332-88-9Similar structure; different pyridine substitution
3-(Pyridin-4-yloxy)propan-1-amine259816-44-9Longer carbon chain; potential for different activity
4-(Pyridin-3-yloxy)butanamine442126-28-5Increased carbon chain length; altered solubility

The unique substitution pattern on the pyridine ring of this compound may influence its pharmacological profile differently compared to other similar compounds .

In Vitro Studies

In vitro studies have shown that compounds related to 2-(Pyridin-4-yloxy)ethanamine can inhibit key enzymes involved in collagen synthesis. For example, certain derivatives have demonstrated effectiveness in inhibiting prolyl-4-hydroxylase, an enzyme critical for collagen production in fibrotic conditions .

Table 2: In Vitro Activity Data

Compound NameIC50 (μM)Biological Activity Description
Compound A50Inhibits collagen prolyl-4-hydroxylase
Compound B100Reduces total collagen accumulation

These findings suggest that this compound may have therapeutic potential in fibrotic diseases by modulating collagen synthesis .

Case Studies

Recent case studies have explored the application of pyridine derivatives in various therapeutic areas:

  • Cancer Therapy : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that modifications to the pyridine structure could enhance anticancer activity .
  • Neurological Disorders : Compounds with similar structures have been investigated for their potential to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer’s disease. This inhibition could lead to increased levels of acetylcholine, improving cognitive function .
  • Diabetes Management : Studies have shown that certain derivatives can enhance insulin sensitivity in vivo, indicating a potential role in managing metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-4-yloxy)ethanamine dihydrochloride
Reactant of Route 2
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2-(Pyridin-4-yloxy)ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.